molecular formula C10H11BrN2 B6206033 4-bromo-6-tert-butylpyridine-3-carbonitrile CAS No. 2742652-75-9

4-bromo-6-tert-butylpyridine-3-carbonitrile

Cat. No. B6206033
CAS RN: 2742652-75-9
M. Wt: 239.1
InChI Key:
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Description

4-Bromo-6-tert-butylpyridine-3-carbonitrile (4-Br-6-t-Bu-3-CN) is a heterocyclic compound that has been used in a variety of scientific research applications. It is a colorless solid with a melting point of 135–136 °C and is widely available in the form of a white powder. The compound has been widely studied due to its potential applications in organic synthesis, medicinal chemistry, and drug discovery.

Scientific Research Applications

4-Br-6-t-Bu-3-CN has been used in a variety of scientific research applications. It has been used in the synthesis of various organometallic compounds such as palladium(II) complexes, copper(I) complexes, and nickel(II) complexes. The compound has also been used in the synthesis of biologically active compounds such as antibiotics, anti-inflammatory agents, and anti-cancer agents. In addition, 4-Br-6-t-Bu-3-CN has been used in the synthesis of polymers, dyes, and pigments.

Mechanism of Action

4-Br-6-t-Bu-3-CN is a heterocyclic compound that can act as an electron-donating group or an electron-withdrawing group. This property allows the compound to be used in a variety of reactions. When the compound acts as an electron-donating group, it can be used in the synthesis of organometallic compounds such as palladium(II) complexes, copper(I) complexes, and nickel(II) complexes. When the compound acts as an electron-withdrawing group, it can be used in the synthesis of biologically active compounds such as antibiotics, anti-inflammatory agents, and anti-cancer agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Br-6-t-Bu-3-CN have not been extensively studied. However, some studies have suggested that the compound may have anti-inflammatory and anti-cancer properties. In addition, the compound has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

4-Br-6-t-Bu-3-CN has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is widely available in the form of a white powder. In addition, the compound is relatively stable and can be stored at room temperature. However, the compound is toxic and should be handled with care. In addition, the compound is volatile and can easily evaporate if not stored properly.

Future Directions

There are several potential future directions for research on 4-Br-6-t-Bu-3-CN. Further research is needed to determine the compound’s biochemical and physiological effects. In addition, further research is needed to explore the compound’s potential applications in organic synthesis, medicinal chemistry, and drug discovery. Finally, further research is needed to explore the compound’s potential for use in the synthesis of polymers, dyes, and pigments.

Synthesis Methods

4-Br-6-t-Bu-3-CN can be synthesized from the reaction of 4-bromo-6-tert-butylpyridine (4-Br-6-t-Bu) and cyanogen bromide (CNBr). This reaction is performed in a solvent such as dichloromethane and is heated to a temperature of 80°C. The reaction is carried out in the presence of a base such as pyridine or triethylamine. After the reaction is complete, the product is purified by recrystallization from a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-6-tert-butylpyridine-3-carbonitrile can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2,6-di-tert-butylpyridine-3-carbonitrile", "Bromine", "Sodium hydroxide", "Acetic acid", "Hydrochloric acid", "Sodium nitrite", "Copper(I) bromide", "Copper(II) sulfate", "Sodium sulfite", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of 2,6-di-tert-butylpyridine-3-carbonitrile with bromine in acetic acid to yield 4-bromo-2,6-di-tert-butylpyridine-3-carbonitrile.", "Step 2: Diazotization of 4-bromo-2,6-di-tert-butylpyridine-3-carbonitrile with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 3: Coupling of the diazonium salt with copper(I) bromide to yield 4-bromo-2,6-di-tert-butylpyridine-3-carboxylic acid.", "Step 4: Conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride.", "Step 5: Reaction of the acid chloride with sodium cyanide to form 4-bromo-2,6-di-tert-butylpyridine-3-carbonitrile.", "Step 6: Alkylation of 4-bromo-2,6-di-tert-butylpyridine-3-carbonitrile with tert-butyl bromide in the presence of copper(II) sulfate to yield 4-bromo-6-tert-butylpyridine-3-carbonitrile.", "Step 7: Purification of the product by treatment with sodium sulfite, sodium bicarbonate, and water, followed by recrystallization from ethanol." ] }

CAS RN

2742652-75-9

Molecular Formula

C10H11BrN2

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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